![molecular formula C5H12N2 B3002770 3-Ethylazetidin-3-amine CAS No. 866432-22-6](/img/structure/B3002770.png)
3-Ethylazetidin-3-amine
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Overview
Description
3-Ethylazetidin-3-amine is a chemical compound with the CAS Number: 866432-22-6 . It has a molecular weight of 100.16 and its IUPAC name is 3-ethyl-3-azetidinamine . The compound is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for 3-Ethylazetidin-3-amine is 1S/C5H12N2/c1-2-5(6)3-7-4-5/h7H,2-4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at temperatures between 0-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
“3-Ethylazetidin-3-amine” can be used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . This process allows for the synthesis and diversification of novel heterocyclic amino acid derivatives through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Pharmacological Applications
The azetidine subunit in aza-heterocyclic molecules, such as “3-Ethylazetidin-3-amine”, is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities . For instance, Oxetin, i.e., 3-amino-2-oxetanecarboxylic acid XIV, was isolated from the broth of Streptomyces and has been shown to possess antibacterial and herbicidal effects . The oxetane subunit is a structure derived from natural or synthetic taxanes clinically used in cancer chemotherapy .
Safety and Hazards
The safety information for 3-Ethylazetidin-3-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Mechanism of Action
Target of Action
It is suggested that it may have affinities for the trace amine-associated receptor (taar1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .
Mode of Action
It is suggested that it may function as a monoamine activity enhancer . Monoamine activity enhancers potentiate impulse-evoked monoamine release, increasing the number of monoamines released per electrical impulse received . This could potentially lead to enhanced neurotransmission.
Biochemical Pathways
Given its potential role as a monoamine activity enhancer, it may influence the pathways involving monoamines such as dopamine, serotonin, and norepinephrine . These monoamines play crucial roles in various physiological functions including mood regulation, attention, and the body’s response to stress .
Pharmacokinetics
It is known that the compound has a molecular weight of 10016 , which may influence its pharmacokinetic properties
Result of Action
If it functions as a monoamine activity enhancer, it could potentially lead to increased neurotransmission, which could have various effects depending on the specific monoamines involved and the regions of the brain where they are released .
Action Environment
It is known that the compound should be stored at 0-8°c , suggesting that temperature could potentially influence its stability
properties
IUPAC Name |
3-ethylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-5(6)3-7-4-5/h7H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNJQVUOPVMKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylazetidin-3-amine |
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